1-(Phenylsulfonyl)-3-{[3-(trifluoromethyl)phenyl]sulfanyl}-2-propanol
Overview
Description
1-(Phenylsulfonyl)-3-{[3-(trifluoromethyl)phenyl]sulfanyl}-2-propanol is an organic compound that features both sulfonyl and sulfanyl functional groups. These functional groups are known for their significant roles in various chemical reactions and applications in different fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Phenylsulfonyl)-3-{[3-(trifluoromethyl)phenyl]sulfanyl}-2-propanol typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the Phenylsulfonyl Group: This can be achieved by reacting phenylsulfonyl chloride with a suitable alcohol or amine under basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Formation of the Sulfanyl Group: This step might involve the reaction of a thiol with a suitable electrophile to form the sulfanyl linkage.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts or solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
1-(Phenylsulfonyl)-3-{[3-(trifluoromethyl)phenyl]sulfanyl}-2-propanol can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to form thiols or sulfides.
Substitution: Both the sulfonyl and sulfanyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group might yield sulfoxides or sulfones, while reduction of the sulfonyl group could produce thiols.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme inhibition or as a probe in biochemical assays.
Medicine: Could be explored for its pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(Phenylsulfonyl)-3-{[3-(trifluoromethyl)phenyl]sulfanyl}-2-propanol would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonyl and sulfanyl groups could play crucial roles in these interactions by forming hydrogen bonds or participating in redox reactions.
Comparison with Similar Compounds
Similar Compounds
1-(Phenylsulfonyl)-2-propanol: Lacks the trifluoromethyl and sulfanyl groups, potentially altering its reactivity and applications.
3-(Trifluoromethyl)phenylsulfanyl-2-propanol: Lacks the phenylsulfonyl group, which might affect its chemical properties and biological activity.
Uniqueness
1-(Phenylsulfonyl)-3-{[3-(trifluoromethyl)phenyl]sulfanyl}-2-propanol is unique due to the presence of both sulfonyl and sulfanyl groups, along with the trifluoromethyl group. This combination of functional groups can impart distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1-(benzenesulfonyl)-3-[3-(trifluoromethyl)phenyl]sulfanylpropan-2-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3O3S2/c17-16(18,19)12-5-4-6-14(9-12)23-10-13(20)11-24(21,22)15-7-2-1-3-8-15/h1-9,13,20H,10-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXLBZFDFYGBDSS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC(CSC2=CC=CC(=C2)C(F)(F)F)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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